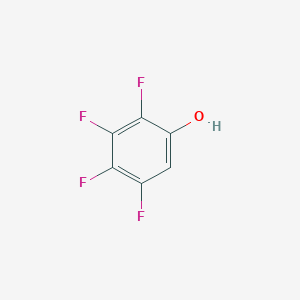

2,3,4,5-Tetrafluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYLYYZZWZQACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrafluorophenol from 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3,4,5-tetrafluorophenol, a critical intermediate in the pharmaceutical and materials science industries. The primary focus is on the conversion of 1,2,3,4-tetrafluorobenzene to the target phenol. This document delves into the mechanistic underpinnings of the key synthetic strategies, offers detailed experimental protocols, and presents a comparative analysis of the available methods. The content is structured to provide researchers and drug development professionals with the necessary insights to select and implement the most suitable synthesis route for their specific applications.

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound, in particular, serves as a vital building block in the synthesis of a range of molecules, including pharmaceuticals and advanced polymers.[2][3] This guide focuses on the synthetic routes originating from 1,2,3,4-tetrafluorobenzene, a readily available starting material.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound from 1,2,3,4-tetrafluorobenzene primarily involves the introduction of a hydroxyl group onto the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, making nucleophilic aromatic substitution (SNAr) the more viable approach.[4][5][6][7]

The primary strategies discussed herein are:

-

Direct Nucleophilic Hydroxylation: This approach involves the direct displacement of a fluorine atom with a hydroxide or a protected hydroxyl group.

-

Multi-step Synthesis via an Organometallic Intermediate: This pathway utilizes the formation of an organolithium or Grignard reagent, followed by reaction with an electrophilic oxygen source.

The choice of strategy is often dictated by factors such as desired yield, purity requirements, scalability, and the availability of specialized reagents and equipment.

Pathway I: Direct Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of polyfluoroaromatic chemistry. The high electronegativity of the fluorine atoms renders the carbon atoms of the benzene ring electrophilic and susceptible to attack by nucleophiles.[4][5][6][7]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. In the case of 1,2,3,4-tetrafluorobenzene, the four fluorine atoms strongly activate the ring for nucleophilic attack.

Experimental Protocol: Direct Hydroxylation

A common method for the direct hydroxylation of polyfluorinated benzenes involves reaction with an alkali metal hydroxide in a suitable solvent at elevated temperatures.[4][5]

Reaction Scheme:

Caption: Direct hydroxylation of 1,2,3,4-tetrafluorobenzene.

Step-by-Step Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 1,2,3,4-tetrafluorobenzene (1 equivalent) and a solution of sodium hydroxide (excess) in a suitable solvent such as tert-butanol or a mixture of water and a high-boiling point organic solvent.

-

Reaction Conditions: Heat the mixture to a temperature range of 150-200°C. The reaction is typically carried out under pressure to maintain the solvent in the liquid phase.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully neutralize with an acid (e.g., HCl) to a pH of approximately 2-3. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Causality Behind Experimental Choices:

-

Excess Hydroxide: A significant excess of sodium hydroxide is used to drive the reaction towards completion.

-

High Temperature and Pressure: The C-F bond is strong, and elevated temperatures are required to overcome the activation energy for nucleophilic attack. The use of a pressure reactor is necessary to reach the required temperatures without boiling off the solvent.

-

Solvent Choice: The solvent must be able to dissolve both the organic substrate and the inorganic hydroxide, and it must be stable at high temperatures.

Data Presentation:

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrafluorobenzene |

| Reagent | Sodium Hydroxide |

| Solvent | tert-Butanol/Water |

| Temperature | 175 °C |

| Pressure | Autogenous |

| Reaction Time | 8-12 hours |

| Typical Yield | 60-75% |

Pathway II: Synthesis via Organometallic Intermediates

An alternative and often more controlled route to this compound involves the initial formation of an organometallic intermediate, which is then quenched with an electrophilic oxygen source. This method is particularly useful when direct hydroxylation proves to be low-yielding or results in side products.

Lithiation and Borylation

This pathway involves the deprotonation of 1,2,4,5-tetrafluorobenzene with a strong organolithium base, followed by reaction with a borate ester. The resulting boronic acid or boronic ester is then oxidized to the phenol.[9]

Reaction Workflow:

Caption: Two-step synthesis via a boronic ester intermediate.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,3,5,6-Tetrafluorophenylboronic Acid/Ester

-

Reaction Setup: To a solution of 1,2,4,5-tetrafluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C, add n-butyllithium (1.1 equivalents) dropwise.

-

Formation of Aryl Lithium: Stir the reaction mixture at -78°C for 1-2 hours.

-

Borylation: Add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equivalents), dropwise to the aryl lithium solution at -78°C.

-

Quenching: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl).

-

Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude boronic acid or ester, which can often be used in the next step without further purification.

Step 2: Oxidation to 2,3,5,6-Tetrafluorophenol

-

Reaction Setup: Dissolve the crude 2,3,5,6-tetrafluorophenylboronic acid/ester in a suitable solvent such as THF or diethyl ether.

-

Oxidation: Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution) at 0°C.

-

Reaction Completion: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or distillation.

Rationale for Procedural Choices:

-

Low Temperature: The lithiation step is performed at -78°C to prevent side reactions and ensure regioselectivity.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere.

-

Controlled Addition: Dropwise addition of reagents helps to control the reaction exotherm.

Comparative Data:

| Parameter | Pathway I (SNAr) | Pathway II (Organometallic) |

| Starting Material | 1,2,3,4-Tetrafluorobenzene | 1,2,4,5-Tetrafluorobenzene |

| Key Reagents | NaOH | n-BuLi, B(OR)3, H2O2 |

| Number of Steps | 1 | 2 |

| Typical Overall Yield | 60-75% | >80%[9] |

| Scalability | Moderate | Good |

| Safety Considerations | High pressure, high temp. | Pyrophoric reagents, low temp. |

Alternative Synthetic Approaches

While the direct hydroxylation and the organometallic route are the most common, other methods have been reported. For instance, the hydrolysis of a pentafluorophenyl intermediate, such as pentafluorobenzoic acid, can yield tetrafluorophenols.[10][11][12][13]

Synthesis from Pentafluorobenzoic Acid:

One notable method involves the reaction of pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide (DMF), followed by treatment with sulfuric acid.[13] This process has been reported to produce 2,3,5,6-tetrafluorophenol in high yield and purity.[11][13]

Workflow Diagram:

Caption: Synthesis from pentafluorobenzoic acid.

Conclusion and Future Perspectives

The synthesis of this compound from tetrafluorobenzene can be achieved through several viable pathways. The choice of method depends on the specific requirements of the researcher, including scale, purity, and available resources. Direct nucleophilic hydroxylation offers a more direct route but often requires harsh conditions. The organometallic pathway, while involving multiple steps, can provide higher yields and greater control over the reaction. As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and scalable synthetic methods for key intermediates like this compound will remain an active area of research.

References

-

Synthesis and Characterization of a Fluorinated Phenolic Resin/ph... - Ingenta Connect. (2016-01-02). Ingenta Connect. [Link]

-

PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications. (2014-07-23). ACS Publications. [Link]

-

Deoxyfluorination of Phenols - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents.

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents.

- CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents.

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. (1962-07-01). National Institutes of Health. [Link]

-

August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " - Fluorine Notes. Fluorine Notes. [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST Technical Series Publications. (1962-07-01). NIST. [Link]

-

Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions - Institute of Chemistry. Institute of Chemistry. [Link]

- US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents.

-

DFT‐computed reaction mechanism for the defluorination‐hydroxylation of... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023-01-22). Chemistry LibreTexts. [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (2019-04-10). National Institutes of Health. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024-07-26). National Institutes of Health. [Link]

-

This compound | C6H2F4O | CID 15631663 - PubChem. PubChem. [Link]

-

Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Cheméo. Cheméo. [Link]

-

Mechanism of Benzene Hydroxylation on Tri-Iron Oxo-Centered Cluster-Based Metal–Organic Frameworks - PMC - NIH. (2023-11-24). National Institutes of Health. [Link]

-

Direct Benzene Hydroxylation with Dioxygen Induced by Copper Complexes: Uncovering the Active Species by DFT Calculations - PMC - NIH. (2022-07-14). National Institutes of Health. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (2021-03-04). National Institutes of Health. [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC - NIH. (2025-07-03). National Institutes of Health. [Link]

Sources

- 1. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]

- 2. 2,3,5,6-tetrafluorophenol | 769-39-1 | FT104764 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 10. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 11. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]

A Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluorophenol

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2,3,4,5-Tetrafluorophenol (CAS: 3467-85-4), a key fluorinated building block in pharmaceutical and materials science research. While publicly accessible, fully assigned experimental spectra for this specific isomer are limited, this document leverages foundational spectroscopic principles and data from related fluoroaromatic compounds to present a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and analysis.

Introduction: The Structural Significance of this compound

This compound is a polyfluorinated aromatic compound with a molecular formula of C₆H₂F₄O and a monoisotopic mass of 166.0042 Da.[1] Its unique substitution pattern—four contiguous fluorine atoms and a single proton on the aromatic ring—creates a distinct electronic environment that influences its chemical reactivity and its interactions in biological systems. Accurate and unambiguous structural confirmation is paramount for its application in synthesis and development. Spectroscopic techniques provide the necessary tools to elucidate and confirm this structure, with each method offering a unique piece of the molecular puzzle.

This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive multi-nuclear analysis.

¹H NMR Spectroscopy: Pinpointing the Lone Proton

Predicted Analysis: The ¹H NMR spectrum is expected to be deceptively complex for a molecule with only one aromatic proton. This proton, located at the C-6 position, will be split by the adjacent fluorine atoms. The coupling interactions (J-couplings) through space and through bonds will result in a multiplet. Specifically, the proton at C-6 will couple to the fluorine at C-5 (a three-bond coupling, ³JH-F) and the fluorine at C-2 (a four-bond coupling, ⁴JH-F). The magnitude of these couplings will dictate the precise splitting pattern, which is anticipated to be a doublet of doublets or a more complex multiplet if further long-range couplings are resolved. The chemical shift is expected to be in the downfield region typical for aromatic protons, likely between 6.5 and 7.5 ppm, influenced by the electron-withdrawing effects of the four fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H-6 | 6.5 - 7.5 | dddd or m | ³JH6-F5, ⁴JH6-F2, ⁵JH6-F3, ⁵JH6-F4 |

| OH | 5.0 - 8.0 (concentration dependent) | br s | N/A |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.[2]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 5 seconds to allow for full relaxation of the proton, ensuring accurate integration if needed.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint

Predicted Analysis: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] For this compound, four distinct resonances are expected, one for each fluorine atom. While a definitive spectrum is not publicly available, its existence is noted in chemical databases.[1][4] The chemical shifts will be influenced by their position relative to the hydroxyl group and the other fluorine atoms. Each fluorine signal will appear as a complex multiplet due to coupling with the other three fluorine atoms and the C-6 proton. The analysis of these coupling constants is critical for unambiguous assignment.

Table 2: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift Range (δ, ppm vs CFCl₃) | Predicted Multiplicity | Key Coupling Interactions |

| F-2 | -140 to -155 | m | JF2-F3, JF2-F4, JF2-F5, ⁴JF2-H6 |

| F-3 | -155 to -170 | m | JF3-F2, JF3-F4, JF3-F5, ⁵JF3-H6 |

| F-4 | -150 to -165 | m | JF4-F3, JF4-F5, JF4-F2, ⁵JF4-H6 |

| F-5 | -145 to -160 | m | JF5-F4, JF5-F3, JF5-F2, ³JF5-H6 |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient. For enhanced resolution of couplings, consider proton decoupling ('zgpg30' with GARP decoupling).

-

Spectral Width: Use a wide spectral width of ~200 ppm to ensure all fluorine signals are captured.

-

Reference: Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

-

Relaxation Delay and Scans: Similar to ¹H NMR, use an adequate relaxation delay (5s) and sufficient scans (16-64) for good signal-to-noise.

-

-

Processing: Fourier transform, phase, and baseline correct the spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted Analysis: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The key feature will be the large one-bond carbon-fluorine couplings (¹JC-F), which can range from 240-260 Hz. These large couplings will cause the signals for C-2, C-3, C-4, and C-5 to appear as distinct doublets (if coupled to only one fluorine, which is not the case here) or more complex multiplets due to coupling with multiple fluorine atoms. The signal for C-1 (bearing the hydroxyl group) and C-6 (bearing the hydrogen) will also be split by two-, three-, and four-bond couplings to the neighboring fluorine atoms, though with smaller coupling constants.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 145 - 155 | t or m |

| C-2 (C-F) | 135 - 145 | ddd or m |

| C-3 (C-F) | 135 - 145 | ddd or m |

| C-4 (C-F) | 135 - 145 | ddd or m |

| C-5 (C-F) | 135 - 145 | ddd or m |

| C-6 (C-H) | 110 - 125 | dt or m |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the probe to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of ~220-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: Predicted NMR J-coupling relationships in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "molecular fingerprint" and confirming the presence of key functional groups.

Predicted Analysis: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the 3200-3550 cm⁻¹ region is expected for the O-H stretching vibration of the phenolic hydroxyl group.[5] The C-O stretching vibration will likely appear as a strong band between 1180-1260 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region. Most definitively, the C-F stretching vibrations will result in very strong, sharp absorptions in the 1100-1400 cm⁻¹ range. The exact positions of these C-F bands can be complex due to the multiple fluorine substituents.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550 - 3200 | O-H stretch (phenol) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium |

| 1400 - 1100 | C-F stretch | Strong |

| 1260 - 1180 | C-O stretch (phenol) | Strong |

| 900 - 675 | Aromatic C-H bend | Medium |

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

For Solids (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

-

For Liquids/Solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent, or a solution can be analyzed in a liquid cell.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Background Scan: First, run a background spectrum of the empty ATR crystal or the pure solvent to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

-

Sample Scan: Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Analysis: In an electron ionization (EI) mass spectrum, this compound is expected to show a strong molecular ion peak [M]⁺• at m/z 166, corresponding to its molecular weight. The fragmentation pattern of fluoroaromatics is often characterized by the stability of the fluorinated ring. Key fragmentation pathways could include the loss of CO (m/z 138), followed by subsequent loss of fluorine or HF. Rearrangements involving fluorine migration are also possible in the fragmentation of polyfluorinated compounds.[6]

Caption: A plausible primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid like this, direct insertion probe (DIP) or gas chromatography (GC-MS) are suitable methods.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a reproducible library-searchable spectrum. Electrospray ionization (ESI) in negative mode could also be used, which would likely show a strong [M-H]⁻ ion at m/z 165 with minimal fragmentation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern to confirm the elemental composition. Interpret the major fragment ions to gain structural information.

Conclusion

The structural elucidation of this compound requires an integrated spectroscopic approach. While ¹⁹F NMR provides the most definitive fingerprint for this molecule, a combined analysis with ¹H and ¹³C NMR, IR, and MS is necessary for complete and unambiguous characterization. This guide provides a predictive framework and robust experimental protocols that will enable researchers to confidently acquire and interpret the necessary data to verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. This compound | C6H2F4O | CID 15631663. [Link]

-

The Royal Society of Chemistry. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

SpectraBase. This compound. [Link]

-

National Center for Biotechnology Information. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material for... [Link]

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

Sources

- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 6. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Preamble: Navigating the Data Landscape for 2,3,4,5-Tetrafluorophenol

An In-depth Technical Guide to 2,3,4,5-Tetrafluorophenol

As a Senior Application Scientist, my commitment is to the rigorous standards of scientific integrity, ensuring that any technical guidance is built upon a foundation of verifiable and comprehensive data. The subject of this guide, this compound, presents a unique challenge in this regard. While its existence is confirmed in chemical literature and supplier catalogs, a thorough investigation reveals a significant disparity in the public availability of in-depth experimental data for this specific isomer compared to its more commonly cited counterpart, 2,3,5,6-tetrafluorophenol.

This guide is structured to provide a detailed overview of the currently accessible information for this compound, while also transparently acknowledging the areas where experimental data is sparse or unavailable. Our objective is to present a scientifically grounded resource that is both informative and clear about the limitations of the existing public knowledge base. We will proceed by outlining the confirmed identifiers and computed properties, followed by a discussion of its known applications and safety considerations, thereby equipping researchers with the most accurate and comprehensive picture possible from the available data.

Core Identification and Molecular Structure

This compound is a fluorinated aromatic compound. The precise arrangement of its four fluorine atoms and one hydroxyl group on the benzene ring dictates its unique chemical and physical properties.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 3467-85-4[1]

-

Molecular Formula: C₆H₂F₄O[1]

-

Molecular Weight: 166.07 g/mol [1]

-

InChI Key: QXYLYYZZWZQACI-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=C(C(=C(C(=C1F)F)F)F)O[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: A Blend of Computed and Observed Data

A comprehensive understanding of a compound's behavior in experimental settings relies on accurate physicochemical data. For this compound, much of the publicly available data is computationally derived. While these computed values provide useful estimates, they should be utilized with the understanding that they are not substitutes for experimentally determined measurements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Weight | 166.07 g/mol | PubChem[1] |

| XLogP3 | 2.1 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

| Melting Point | Data not available | Experimental data not found in public literature. |

| Boiling Point | Data not available | Experimental data not found in public literature. |

| pKa | Data not available | Experimental data not found in public literature. |

| Solubility | Data not available | Experimental data not found in public literature. |

Expert Insight: The high electronegativity of the four adjacent fluorine atoms is expected to significantly influence the acidity of the phenolic proton, likely resulting in a lower pKa compared to phenol. The LogP value suggests a moderate lipophilicity, which would imply solubility in a range of organic solvents. However, without experimental data, these remain theoretical considerations.

Synthesis and Reactivity

Reactivity Insights:

The reactivity of this compound is governed by the interplay between the hydroxyl group and the electron-withdrawing fluorine atoms.

-

Hydroxyl Group Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. Its acidity, enhanced by the inductive effect of the fluorine atoms, makes it a good leaving group in certain reactions.

-

Aromatic Ring Reactivity: The fluorine-substituted ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms, typically at a position para to the hydroxyl group if sterically accessible.

Applications in Research and Development

While comprehensive application data is limited, existing literature points to the use of this compound as a specialized building block in the synthesis of complex molecules for biomedical applications.

-

Medical Imaging: Research has documented the use of this compound in the development of agents for Positron Emission Tomography (PET). It has been utilized in the automated synthesis of [(18)F]DCFPyL, a radiopharmaceutical for preclinical prostate cancer models, and in the production of Zirconium-89 immunoPET agents.[2] This suggests its utility in creating precursors for radiolabeling, where the tetrafluorophenyl group may serve as a reactive moiety for subsequent chemical transformations.

Logical Workflow for Application in Radiopharmaceutical Synthesis:

Caption: Generalized workflow for the use of this compound in PET agent synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[3] Researchers must handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Classifications: [3]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Handling and Storage Protocol:

-

Engineering Controls: Use in a well-ventilated laboratory, with a certified chemical fume hood being mandatory for all manipulations.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable, albeit less-documented, fluorinated intermediate. Its primary confirmed application lies in the synthesis of specialized molecules for advanced medical imaging, a field of significant importance in drug development and diagnostics. The lack of extensive public data on its experimental properties, synthesis, and broader reactivity presents both a challenge and an opportunity for the research community. Further academic and industrial investigation into this compound could unlock new applications in medicinal chemistry, materials science, and beyond. This guide serves as a consolidated resource of the current knowledge, with the express understanding that it should be supplemented with internal experimental validation for any critical application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]

- 3. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,5-Tetrafluorophenol CAS number and molecular structure

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key fluorinated intermediate. It covers its chemical identity, molecular structure, synthesis, key applications in research and development, and essential safety protocols.

Core Chemical Identity and Molecular Structure

This compound is a polyfluorinated aromatic compound. Its structure consists of a phenol ring substituted with four fluorine atoms on adjacent carbons.

CAS Number: 3467-85-4[1][2][3]

Molecular Formula: C₆H₂F₄O[4]

IUPAC Name: this compound[3]

Synonyms: Phenol, 2,3,4,5-tetrafluoro-

The strategic placement of fluorine atoms imparts unique electronic properties and steric influences, making it a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol itself.

| Property | Value | Source |

| Molecular Weight | 166.07 g/mol | [4] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, dry, sealed | [4] |

digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.4"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; H6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- O [len=1.5]; O -- H_O; C2 -- F2 [len=1.5]; C3 -- F3 [len=1.5]; C4 -- F4 [len=1.5]; C5 -- F5 [len=1.5]; C6 -- H6 [len=1.5];

{rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; O; F2; F3; F4; F5; H6;}

edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; }

Caption: 2D structure of this compound.

Synthesis Protocol

A documented method for the preparation of this compound involves a multi-step process starting from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid.[5][6] This approach provides a reliable pathway to this specific, less common isomer.

The overall transformation can be summarized as follows:

-

Intramolecular Cyclization: The starting material undergoes intramolecular cyclization, where the salt of the acid, in the presence of potassium carbonate (K₂CO₃), facilitates the substitution of the ortho-fluorine atom, leading to the formation of a lactone.

-

Ring-Opening: Under the reaction conditions, the lactone intermediate undergoes ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid.

-

Esterification: The resulting salt is converted into its methyl ester.

-

Desulfurization: The final step involves desulfurization of the methyl ester using Raney nickel to yield the target compound, this compound.

This synthetic route provides a total yield of approximately 58%.[5]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4] The tetrafluorophenoxy moiety can be introduced into drug candidates to enhance metabolic stability, lipophilicity, and receptor binding affinity.

3.1. Radiopharmaceutical Chemistry and PET Tracers

A significant application of this compound is in the field of radiopharmaceutical chemistry. It is used to create active esters that facilitate the conjugation of molecules with radioisotopes for applications in Positron Emission Tomography (PET).

For instance, it has been used to create an active ester of a quinoline derivative, which is a precursor for synthesizing PET tracers.[7] This highlights its role in developing diagnostic imaging agents. Its utility extends to the automated synthesis of radiolabeled compounds for preclinical imaging in cancer models and in the development of radiolabeled antibodies for both cancer imaging and therapy.[3]

3.2. Bioconjugation and Antibody Labeling

The unique reactivity of fluorinated phenols makes them suitable for bioconjugation techniques. This compound is referenced in the context of methods for radiopharmaceutical chemistry and the production of Zirconium-89 immunoPET agents, indicating its role in linking molecules to antibodies.[3]

3.3. Metabolic and Toxicological Studies

In vivo studies have shown that this compound can be formed as a metabolite during the cytochrome P450-catalyzed aromatic ring hydroxylation of 1,2,3,4-tetrafluorobenzene.[8] This makes it a relevant reference compound in studies of drug metabolism and the toxicology of fluorinated aromatic compounds. The ¹⁹F NMR spectrum is particularly useful for identifying such metabolites in biological samples.[8]

Spectroscopic Data

The ¹⁹F NMR spectrum of this compound, when formed as a metabolite, shows distinct chemical shifts that allow for its identification. The reported chemical shifts relative to CFCl₃ are: -147.5, -163.8, -169.3, and -179.2 ppm.[8]

Safety and Handling

As a hazardous chemical, proper safety precautions must be followed when handling this compound.

Hazard Identification:

-

May cause respiratory irritation.[1]

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye damage.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[4] Keep away from heat, sparks, and open flames.

-

In case of exposure:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][9]

References

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

Solubility of 2,3,4,5-Tetrafluorophenol in common organic solvents

An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorophenol in Common Organic Solvents

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical and chemical research, this compound stands out as a valuable fluorinated building block. Its unique electronic properties make it a key intermediate in the synthesis of advanced materials, agrochemicals, and novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for optimizing reaction kinetics, developing robust purification protocols, and designing effective formulations. Among these properties, solubility is arguably the most critical.

Physicochemical Profile & Predictive Framework

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces, driven by the principle of "like dissolves like".[1] To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

The molecule consists of a polar hydroxyl (-OH) group attached to a tetrafluorinated benzene ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Conversely, the aromatic ring and the four fluorine atoms contribute to its lipophilicity and create a significant non-polar character. The electron-withdrawing nature of the fluorine atoms also increases the acidity of the phenolic proton compared to phenol itself.

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₆H₂F₄O | [2] |

| Molecular Weight | 166.07 g/mol | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Based on this structure, we can formulate a qualitative prediction of solubility in various classes of organic solvents. The presence of the polar hydroxyl group suggests solubility in polar protic and aprotic solvents, while the fluorinated aromatic ring indicates potential solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of this compound

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

| Methanol, Ethanol | Polar Protic | High | Capable of hydrogen bonding with the phenolic hydroxyl group. |

| Acetone, Ethyl Acetate | Polar Aprotic | High to Moderate | Can act as hydrogen bond acceptors for the phenolic proton. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than other aprotics but should still effectively solvate the molecule. |

| Dichloromethane | Non-polar | Moderate to Low | Interactions will be dominated by dipole-dipole and dispersion forces. |

| Toluene | Non-polar | Moderate to Low | Solvation relies on dispersion forces with the aromatic ring. |

| Hexane | Non-polar | Low | Significant mismatch in polarity; unfavorable interactions. |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a solid compound in a solvent.[3][4] It is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Causality in Protocol Design

-

Excess Solid: The addition of an excess amount of the solute is critical. It ensures that the solvent becomes fully saturated and that a true thermodynamic equilibrium is established between the dissolved and undissolved states.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is essential to eliminate thermal fluctuations, ensuring that the measured solubility corresponds to a precise temperature.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach equilibrium. The duration should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

-

Purity of Materials: The use of high-purity solute and solvents is non-negotiable to prevent impurities from affecting the measured solubility.

Step-by-Step Methodology

-

Preparation: Ensure all solvents are of high purity (e.g., HPLC grade). Degas solvents if necessary to prevent bubble formation during analysis.

-

Sample Addition: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The solid should be clearly visible at the bottom of the vial after the solvent is added.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaking incubator or water bath set to the desired temperature (e.g., 25 °C or 298.15 K). Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Aspiration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being collected.

-

Dilution: Immediately dilute the collected aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units such as mg/mL, g/100 mL, or mole fraction.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Analysis and Thermodynamic Insights

Once experimental solubility data is obtained at several temperatures, it can be used to derive valuable thermodynamic parameters that describe the dissolution process. The van't Hoff equation provides the relationship between the equilibrium constant (represented by solubility) and temperature.[5]

The integrated form of the van't Hoff equation is:

ln(X) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

X is the mole fraction solubility of the solute.

-

ΔH°sol is the standard enthalpy of solution.

-

ΔS°sol is the standard entropy of solution.

-

R is the universal gas constant (8.314 J/mol·K).

-

T is the absolute temperature in Kelvin.

By plotting ln(X) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This allows for the direct calculation of the enthalpy and entropy of solution.

Interpreting Thermodynamic Parameters

-

Enthalpy of Solution (ΔH°sol):

-

A positive value (endothermic) indicates that heat is absorbed during dissolution. This is common for solids dissolving in liquids, as energy is required to break the crystal lattice of the solute. In this case, solubility will increase with increasing temperature.[5]

-

A negative value (exothermic) indicates that heat is released, suggesting that the solute-solvent interactions are stronger than the solute-solute and solvent-solvent interactions. Solubility would then decrease with increasing temperature.

-

-

Entropy of Solution (ΔS°sol):

-

A positive value indicates an increase in disorder as the solid dissolves into the liquid phase, which is thermodynamically favorable. This is the expected outcome for the dissolution of a crystalline solid.

-

Logical Flow from Experiment to Insight

Caption: Logical diagram illustrating the derivation of thermodynamic insights.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public databases, this guide provides a comprehensive and scientifically rigorous framework for its determination and analysis. By combining a predictive approach based on physicochemical properties with the detailed, self-validating isothermal shake-flask protocol, researchers can generate the high-quality data required for process development, formulation, and further scientific inquiry. The subsequent thermodynamic analysis transforms this raw data into a deeper understanding of the molecular interactions governing the dissolution process, empowering scientists and drug development professionals to make informed, data-driven decisions.

References

-

Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 262-269. [Link]

-

Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1998. [Link]

-

Solubility of Things. (n.d.). Van't Hoff Equation. [Link]

-

Semantic Scholar. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. [Link]

-

PubMed. (2022). Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). The thermodynamics of hydration of phenols. [Link]

-

ACS Publications. (2023). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Mettler Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

-

LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Determination of Heat of Solution by Solubility Method.: Experiment: 01. [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]

-

ChemBK. (2024). 2,3,5,6-Tetrafluorophenol. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Semantic Scholar. (1972). The thermodynamics of hydration of phenols. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorophenol. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (n.d.). 2,3,5,6-Tetrafluorophenol. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2). [Link]

-

Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. [Link]

-

YouTube. (2022). Phenol - Structure and Properties (A-Level Chemistry). [Link]

-

NIST. (n.d.). 2,3,5,6-Tetrafluorophenol. NIST Chemistry WebBook. [Link]

-

Nature Precedings. (2010). Organic Solvent Solubility Data Book. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorophenol Under Acidic and Basic Conditions

Introduction

2,3,4,5-Tetrafluorophenol is a highly functionalized organofluorine compound, distinguished by a phenolic hydroxyl group and four fluorine atoms adorning the aromatic ring.[1] This substitution pattern imparts a unique combination of chemical stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[2] The strong electron-withdrawing nature of the fluorine substituents profoundly influences the molecule's acidity, susceptibility to nucleophilic attack, and overall stability profile. This guide provides an in-depth analysis of the behavior of this compound under both acidic and basic conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Decisive Role of Fluorine: Electronic Effects and Acidity

The chemical personality of this compound is dominated by the electronic properties of its fluorine substituents. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the C-F bonds, drawing electron density away from the aromatic ring. While halogens typically exhibit a deactivating inductive effect and a weak activating resonance effect (+M), the inductive effect of fluorine is paramount.

This enhanced acidity is the gateway to its reactivity under basic conditions, as even mild bases can quantitatively generate the tetrafluorophenoxide anion, a potent nucleophile.

Reactivity and Stability Under Basic Conditions

The primary transformation under basic conditions is the deprotonation of the hydroxyl group to form the 2,3,4,5-tetrafluorophenoxide ion. This anion is the key reactive species in subsequent reactions. The compound is generally stable to decomposition in moderate base, but the activated ring system is primed for specific synthetic transformations.

Key Reactions in Basic Media

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrafluorinated ring makes it highly susceptible to nucleophilic aromatic substitution. While the C-F bond is inherently strong, the cumulative electron-withdrawing effect of multiple fluorine atoms stabilizes the negatively charged intermediate (a Meisenheimer-like complex), thereby lowering the activation energy for substitution.[5] In the context of this compound, this reaction is most relevant when an external nucleophile is introduced. The fluorine atom para to the activating hydroxyl/phenoxide group would be the most likely site of substitution.

-

Etherification (Williamson Ether Synthesis): A cornerstone reaction for phenols, the Williamson ether synthesis proceeds efficiently with this compound. The in situ generated phenoxide ion readily attacks primary or secondary alkyl halides in an SN2 reaction to form highly functionalized fluorinated ethers.[6][7] These products are valuable in drug discovery, as fluorinated aryl ethers can exhibit enhanced metabolic stability and binding affinity.

The logical workflow for this common synthetic application is illustrated below.

Sources

- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluorophenol

This guide provides a detailed safety framework for the handling, storage, and disposal of 2,3,4,5-Tetrafluorophenol (CAS 3467-85-4) in a research and development setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven protocols to ensure personnel safety and procedural integrity.

A Note on Isomeric Data: Publicly available, aggregated safety data for this compound is limited. In contrast, its structural isomer, 2,3,5,6-Tetrafluorophenol (CAS 769-39-1), is extensively documented. Given the shared phenol core and polyfluorinated aromatic structure, the hazards are anticipated to be very similar. Therefore, this guide establishes a conservative safety protocol by utilizing the comprehensive hazard data for the 2,3,5,6-isomer as a reliable proxy, a standard practice in chemical safety assessment for closely related compounds with incomplete data.

Compound Identification and Physicochemical Properties

This compound is a polyfluorinated aromatic organic compound. Its unique electronic properties make it a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is the first step in safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3467-85-4 | [1] |

| Molecular Formula | C₆H₂F₄O | [1] |

| Molecular Weight | 166.07 g/mol | [1] |

| Appearance | White solid | [2] |

Hazard Identification and GHS Classification

Based on the data for its structural isomer, 2,3,5,6-Tetrafluorophenol, this compound should be treated as a hazardous substance that is corrosive, toxic, and irritating. The Globally Harmonized System (GHS) classifications are summarized below.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |

| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

Data extrapolated from 2,3,5,6-Tetrafluorophenol.[3][4]

Caption: Key hazards associated with tetrafluorophenols.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal equipment, is mandatory.

Engineering Controls: The First Line of Defense

The causality behind mandating engineering controls is to physically remove the hazard from the researcher's breathing zone and immediate environment.

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[5][6] This is critical to prevent inhalation of its dust or vapors, which can cause respiratory irritation.[2]

-

Emergency Stations: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible (within a 10-second walk) from the work area.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection is dictated by the compound's high corrosivity and toxicity. Standard laboratory PPE is insufficient.

| PPE Category | Item | Specifications & Justification |

| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Due to the severe risk of permanent eye damage, ANSI-approved chemical splash goggles are mandatory.[2][8] A full-face shield must be worn over the goggles during any operation with a splash risk (e.g., transfers, heating) to protect against corrosive burns.[8][9] |

| Hand Protection | Chemical-Resistant Gloves | Phenols can readily penetrate standard nitrile or latex gloves.[6] Double-gloving is required. An inner nitrile glove provides dexterity, while an outer, heavier-duty glove made of butyl rubber, neoprene, or laminate film (e.g., Silver Shield™) provides the necessary chemical resistance.[6][8] Gloves must be changed immediately if contamination is suspected.[6] |

| Body Protection | Lab Coat & Apron | A fully buttoned, flame-resistant lab coat is required. For procedures involving quantities greater than a few grams or with a significant splash potential, a chemical-resistant apron (neoprene or butyl rubber) must be worn over the lab coat.[8] |

| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material that covers the entire foot.[10] Fabric or mesh-topped shoes are prohibited as they offer no protection from corrosive spills. |

| Respiratory Protection | Respirator (if needed) | While a fume hood should make this unnecessary, a NIOSH-approved respirator with an organic vapor/acid gas cartridge must be available for emergency situations like a large spill outside of containment.[2][9] |

Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for minimizing exposure risk.

Detailed Protocol: Weighing and Dissolving Solid this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the lowest feasible height.

-

Don all required PPE as specified in Section 3.2.

-

Place a spill tray lined with absorbent material inside the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat, sealable receiving flask, solvent, etc.) within the fume hood to minimize movement.

-

-

Execution:

-

Carefully open the stock container inside the fume hood.

-

Using a clean spatula, transfer the approximate required amount of the white solid to a tared weigh boat. Avoid generating dust.

-

Promptly and securely close the main stock container.

-

Record the weight, then carefully transfer the solid from the weigh boat into the designated receiving flask.

-

Add the desired solvent to the flask slowly and with stirring to control any potential exothermic reaction.

-

Seal the flask.

-

-

Cleanup:

-

Wipe the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

-

Wipe down the spill tray and the interior surfaces of the fume hood.

-

Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[11]

-

Storage Requirements

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[2][11] The storage area should be locked and secure.[4][11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases/alkalis, and reactive metals.[2][9] Contact with incompatible materials can lead to vigorous reactions.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Caption: Workflow for responding to spills or exposures.

First Aid for Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Use a safety shower if the area of contact is large.[11] If available, after initial water flushing, gently wipe the area with gauze soaked in polyethylene glycol (PEG 300 or 400), a standard treatment for phenol burns.[12] Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately and continuously flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][11] Do not attempt to remove contact lenses yourself; this should only be done by skilled personnel.[11] Transport to a hospital or doctor without delay.[11]

-

Inhalation: Remove the individual from the contaminated area to fresh air immediately.[2][11] If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting.[2][11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]

Spill Response

-

Minor Spill (inside a fume hood):

-

Ensure proper PPE is worn.

-

Contain the spill with a non-combustible absorbent material like vermiculite or sand.[11] Do not use paper towels.

-

Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9][11]

-

Decontaminate the area with a suitable cleaning agent, collecting all materials for hazardous waste disposal.

-

-

Major Spill (outside a fume hood):

-

Evacuate all personnel from the immediate area.[11]

-

Alert others nearby and notify your institution's emergency response team (e.g., EH&S).[7]

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Disposal Considerations

Proper disposal is a critical final step in the chemical's lifecycle to prevent environmental contamination and harm to others.

-

Waste Streams: All materials contaminated with this compound, including residual product, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.[4][9]

-

Containment: Collect all waste in compatible, sealed, and clearly labeled containers.[13]

-

Procedure: Do not discharge any waste to sewer systems.[13] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] Contact your institution's Environmental Health and Safety (EH&S) department for specific collection and disposal procedures.[14]

References

-

2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C6H2F4O | CID 15631663. PubChem, National Center for Biotechnology Information. [Link]

-

Working Safely with Phenol Guideline. The University of Queensland. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

-

PHENOL FIRST AID and personal protective equipment. Protocols.io. [Link]

-

FACT SHEET: Phenol. Princeton University, Office of Environmental Health and Safety (OEHS). [Link]

-

EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

Sources

- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 6. oehs.tulane.edu [oehs.tulane.edu]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. PHENOL FIRST AID and personal protective equipment [protocols.io]

- 13. echemi.com [echemi.com]

- 14. safety.fsu.edu [safety.fsu.edu]

Theoretical Frameworks for Elucidating the Electronic Structure of 2,3,4,5-Tetrafluorophenol

An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the theoretical methodologies employed to investigate the electronic structure of 2,3,4,5-tetrafluorophenol. While direct experimental and extensive theoretical literature on this specific isomer is developing, this document establishes a robust computational framework by synthesizing proven methods applied to closely related fluorinated phenols. We delve into the foundational principles of Density Functional Theory (DFT) and ab initio methods, detailing the rationale behind selecting specific functionals and basis sets for obtaining high-fidelity results. Key electronic properties, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures (UV-Vis, IR), are discussed. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical chemistry to predict the molecular properties and reactivity of poly-fluorinated aromatic compounds.

Introduction: The Significance of Poly-Fluorinated Phenols

Phenolic compounds are fundamental structural motifs in a vast array of chemical and biological systems, from pharmaceuticals to advanced materials. The strategic introduction of fluorine atoms onto the aromatic ring profoundly alters the molecule's electronic properties, including its acidity, lipophilicity, metabolic stability, and intermolecular interaction capabilities. This compound, a member of this class, presents a unique electronic landscape due to the cumulative inductive effects of its four fluorine substituents.

Understanding this electronic structure is paramount for:

-

Drug Development: Predicting metabolic pathways and designing molecules with enhanced binding affinity and bioavailability.

-

Materials Science: Engineering polymers and molecular crystals with tailored electronic and photophysical properties.

-

Environmental Science: Assessing the reactivity and degradation pathways of fluorinated pollutants.

Theoretical and computational chemistry provide an indispensable toolkit for exploring these properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone. This guide outlines the state-of-the-art computational workflows for characterizing this compound, drawing upon established protocols for similar molecules like mono- and di-fluorophenols.[1][2][3]

Core Theoretical Methodologies: A Rationale

The accurate prediction of molecular electronic structure hinges on the selection of an appropriate theoretical method. The choice represents a critical balance between computational cost and predictive accuracy.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for electronic structure calculations in molecules of this size due to its favorable scaling and high accuracy. Instead of solving the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be derived.

-

Choice of Functional: The accuracy of DFT is determined by the exchange-correlation functional. For fluorophenols, hybrid functionals are often the preferred choice.

-